molecular formula C15H13N3O B12531153 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B12531153
M. Wt: 251.28 g/mol
InChI Key: UJPIEACGBIJOKH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of both methoxy and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole can be synthesized through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out under mild conditions, such as room temperature, and in the presence of a solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted triazoles with different functional groups .

Scientific Research Applications

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole ring with methoxy and phenyl groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-phenyltriazole

InChI

InChI=1S/C15H13N3O/c1-19-14-9-7-13(8-10-14)18-11-15(16-17-18)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

UJPIEACGBIJOKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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